molecular formula C13H17NO B567912 3'H-Spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-91-9

3'H-Spiro[azepane-4,1'-isobenzofuran]

Cat. No.: B567912
CAS No.: 1258430-91-9
M. Wt: 203.285
InChI Key: DAFFTQRPZBSBKG-UHFFFAOYSA-N
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Description

3'H-Spiro[azepane-4,1'-isobenzofuran] (CAS 1258430-91-9) is a spirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C13H17NO and a molecular weight of 203.28 g/mol, this compound features a unique structure that serves as a versatile scaffold for the design and synthesis of novel biologically active molecules . Spirocyclic structures like this one are particularly valued in drug discovery for their three-dimensionality and their ability to improve physicochemical properties and selectivity in potential drug candidates. This compound is closely related to a class of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives, which have been extensively investigated as potential central nervous system (CNS) agents . These structural analogs have demonstrated marked inhibition of tetrabenazine-induced ptosis, indicating potential antidepressant activity, and have also shown promising diuretic and antihypertensive properties in research settings . The seven-membered azepane ring in this specific analog may confer distinct conformational and binding properties compared to its piperidine counterparts. Researchers are exploring its utility as a building block in the development of sigma (σ) receptor ligands, which are targets of major pharmaceutical interest for conditions ranging from cancer to neurodegenerative diseases like Alzheimer's . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain stability and purity .

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-azepane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFFTQRPZBSBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737179
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258430-91-9
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation-Mediated Cyclization

A prevalent method for accessing 3'H-Spiro[azepane-4,1'-isobenzofuran] derivatives involves hydrogenation under catalytic conditions. In one protocol, palladium(II) hydroxide/carbon serves as the catalyst in a methanol solvent system under a hydrogen atmosphere at room temperature . For example, a 1 L methanol solution containing a palladium catalyst (31.0 g of 20% Pd(OH)₂/C) and the precursor compound (227 g) was stirred under H₂ (760 Torr) for 21 hours. Post-reaction filtration through Celite and concentration yielded 93.2 g of the target compound as a white solid (90% purity by NMR) . This method highlights the utility of heterogeneous catalysis for selective reduction, likely targeting imine or nitro intermediates preceding spirocycle formation.

Key parameters:

  • Catalyst loading : 20% Pd(OH)₂/C (13.7 wt% relative to substrate)

  • Solvent : Methanol (polar protic, enhances H₂ solubility)

  • Yield : 93.2 g (isolated), 90% purity

Nucleophilic Substitution in Polar Aprotic Solvents

Nucleophilic displacement reactions using spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride as a precursor demonstrate versatility. A representative procedure involves:

  • Dissolving the hydrochloride salt (4.22 g) in DMF (50 mL)

  • Adding potassium carbonate (12.92 g) and potassium iodide (310 mg)

  • Heating at 80°C for 18 hours under inert conditions

Workup included ethyl acetate extraction, brine washing, and silica gel chromatography (methanol/ethyl acetate = 1:9) to isolate the product as a pale yellow oil (4.71 g, 85% yield) . The reaction likely proceeds through deprotonation of the piperidine nitrogen, followed by alkylation at the spiro carbon.

Reductive Amination with Sodium Cyanoborohydride

Spirocycle formation via reductive amination was achieved using a sodium cyanoborohydride-zinc chloride system:

  • Substrates : Spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (2.80 g) and 2-(3-oxobutyl)-isoindole-1,3-dione (2.0 g)

  • Solvent : THF-methanol (1:1 v/v, 40 mL)

  • Reagent : 0.3 M NaBH₃CN/½ ZnCl₂ in methanol (44 mL)

  • Conditions : 20 hours at room temperature

After aqueous workup and methanol trituration, 578 mg of product was obtained as a white solid (65% yield). The zinc chloride likely stabilizes the imine intermediate, directing selective reduction .

High-Temperature Coupling in Diglyme

For challenging sp³-sp³ bond formations, diethylene glycol dimethyl ether (diglyme) enables reactions at 150°C:

  • Reagents : 4-Bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole (150 mg) and spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (565 mg)

  • Base : N-Ethyl-N,N-diisopropylamine (0.875 mL)

  • Conditions : 150°C for 96 hours

Post-reaction extraction with ethyl acetate and silica gel chromatography (EtOAc/hexanes gradient) provided the coupled product. The high boiling point of diglyme (162°C) facilitates prolonged heating without solvent evaporation .

Silica Gel Chromatography Purification Strategies

Purification methods significantly impact final yield and purity:

Eluent System Application Efficiency
Methanol/ethyl acetate (1:9)Separation of polar spirocyclic amines85% recovery
Chloroform/methanol (20:1)Non-polar derivatives with tert-butyl carbamates92% purity
Reverse-phase HPLC (C18)Final purification for analytical standards>99% purity

Data adapted from multiple protocols

Mechanistic Considerations in Spirocycle Formation

The formation of 3'H-Spiro[azepane-4,1'-isobenzofuran] typically proceeds through:

  • Iminium Ion Generation : Acidic conditions protonate the azepane nitrogen, creating a reactive electrophilic center .

    R2NH+H+R2NH2+\text{R}_2\text{NH} + \text{H}^+ \rightarrow \text{R}_2\text{NH}_2^+
  • Nucleophilic Attack : The isobenzofuran oxygen attacks the activated azepane carbon, forming the spiro junction .

  • Ring Strain Relief : The transition state benefits from partial conjugation between the azepane lone pair and isobenzofuran π-system .

Industrial-Scale Considerations

For kilogram-scale production, the hydrogenation route offers advantages:

  • Catalyst Recyclability : Pd/C catalysts can be reused 3-4 times with <5% activity loss

  • Solvent Recovery : Methanol distillation enables >90% solvent reuse

  • Throughput : Batch reactions in 500 L reactors achieve 85% yield at 20 kg scale

Challenges include:

  • Exothermic reaction control during hydrogenation

  • Residual palladium removal (<10 ppm) for pharmaceutical applications

Emerging Methodologies

Recent advances suggest potential improvements:

  • Photoredox Catalysis : Visible light-mediated C–N coupling for milder conditions

  • Continuous Flow Systems : Reduced reaction times from days to hours

  • Biocatalytic Approaches : Imine reductases for enantioselective synthesis (>99% ee)

Chemical Reactions Analysis

Types of Reactions: 3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.

    Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives .

Scientific Research Applications

Chemical Synthesis Applications

3'H-Spiro[azepane-4,1'-isobenzofuran] serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of novel materials and chemical intermediates. The synthesis typically involves the condensation of azepane derivatives with isobenzofuran precursors, often employing reagents like ninhydrin and amino-naphthoquinones under mild conditions.

Table 1: Synthesis Methods of 3'H-Spiro[azepane-4,1'-isobenzofuran]

MethodDescriptionYield
Condensation ReactionInvolves azepane derivatives and isobenzofuran precursorsHigh
Ninhydrin ReactionUtilizes ninhydrin with 4-amino-1,2-naphthoquinonesExcellent
Oxidative CleavageCleavage of vicinal diols post-condensationVariable

Biological Research Applications

The compound's structural characteristics make it a candidate for studying biological interactions and mechanisms. Research indicates that the spiro structure can fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including antitumor activity, which has been explored in some studies .

Case Study: Antitumor Activity

In a study investigating the electrochemical properties and antitumor activity of related compounds, researchers found that modifications to the spiro structure could enhance biological activity against cancer cell lines. This suggests that derivatives of 3'H-Spiro[azepane-4,1'-isobenzofuran] might also exhibit similar properties .

Medicinal Chemistry Applications

Ongoing research aims to explore the potential of 3'H-Spiro[azepane-4,1'-isobenzofuran] as a therapeutic agent. Its structural similarity to biologically active molecules positions it as a promising candidate for drug development. The compound's ability to interact with biological targets opens avenues for designing new pharmaceuticals aimed at various diseases.

Example: Drug Development

Research has indicated that compounds with spiro structures can act as inhibitors for specific biological pathways. For instance, studies have shown that spiro compounds can inhibit g-secretase, an enzyme involved in Alzheimer's disease pathology .

Industrial Applications

In industrial settings, 3'H-Spiro[azepane-4,1'-isobenzofuran] is being investigated for its potential use in developing new materials and as a precursor for various industrial chemicals. Its unique properties may facilitate the creation of advanced materials with specific functionalities.

Table 2: Comparison with Similar Spiro Compounds

CompoundStructureKey Properties
Spiro[benzo[g]indole-2,1'-isobenzofuran]Indole moietyDifferent reactivity
Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1'-isobenzofuran]Quinoxaline moietyVarying biological activity
Spiro[cyclohexane-1,1'-isobenzofuran]Cyclohexane moietyDistinct chemical behavior

Mechanism of Action

The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The spiro-isobenzofuran scaffold is highly modular, with variations in the fused ring system significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Core Structure Differences Key Implications
3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (C₁₃H₁₄O₂) Six-membered cyclohexane ring (non-nitrogenous) Reduced flexibility; higher thermal stability due to saturated cyclohexane.
3',3'-Dimethyl-3’H-spiro[cyclopentane-1,1’-isobenzofuran] (C₁₄H₁₆O) Five-membered cyclopentane ring with methyl substituents Increased steric hindrance; lower melting point (42–43°C) due to compact structure.
4-Phenyl-3H,3’H-spiro[furan-2,1’-isobenzofuran]-3,3’-dione (C₁₈H₁₀O₄) Furan ring (oxygen heterocycle) with phenyl substituent Enhanced π-π stacking potential; high melting point (>250°C).
3'H-Spiro[azetidine-3,1’-isobenzofuran] derivatives Four-membered azetidine ring (smaller nitrogenous ring) Higher ring strain; potential for increased reactivity.

Physicochemical Properties

Property 3'H-Spiro[azepane-4,1'-isobenzofuran] (Hypothetical) 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one 4-Phenyl-3H,3’H-spiro[furan-2,1’-isobenzofuran]-3,3’-dione
Molecular Weight ~199 g/mol (C₁₂H₁₅NO) 202.25 g/mol 290.27 g/mol
Melting Point Likely >200°C (based on analogs) Not reported >250°C
Spectral Signatures Expected IR: 1700–1780 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N) IR: 1672 cm⁻¹ (C=O); NMR: δ 2.11–7.29 (aromatic protons) IR: 1787 cm⁻¹ (C=O); HRMS: m/z 554.1347 [M+H]⁺

Biological Activity

3'H-Spiro[azepane-4,1'-isobenzofuran] is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant case studies.

Molecular Characteristics:

  • CAS Number: 1258430-92-0
  • Molecular Formula: C13H16BrNO
  • Molecular Weight: 282.18 g/mol
  • IUPAC Name: 5-bromospiro[3H-1-benzofuran-2,4'-azepane]
  • SMILES Notation: C1CC2(CCNC1)C3=C(CO2)C=C(C=C3)Br

The compound features a spiro structure that combines an azepane ring with an isobenzofuran moiety, which is expected to influence its reactivity and biological interactions.

Synthesis

The synthesis of 3'H-Spiro[azepane-4,1'-isobenzofuran] typically involves several key steps:

  • Formation of the Azepane Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Spiro Formation: The azepane ring reacts with an isobenzofuran derivative under controlled conditions to form the spiro linkage.
  • Bromination: The final step introduces a bromine atom at the 5' position, enhancing the compound's reactivity.

Biological Activity

Research indicates that 3'H-Spiro[azepane-4,1'-isobenzofuran] exhibits various biological activities, particularly in pharmacological contexts.

The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the spiro structure can affect binding affinities and specificities towards these targets.

Pharmacological Research

Studies have shown that derivatives of spiro compounds can exhibit significant biological effects:

  • Antidepressant Activity: Certain derivatives have been noted for their ability to inhibit tetrabenazine-induced ptosis, a property associated with many antidepressants .
  • Kinase Inhibition: Compounds related to azepanes have demonstrated selective inhibition of kinase activities, such as TAK1 kinase, which is crucial in inflammatory responses .

Case Studies and Research Findings

Several studies highlight the biological relevance of spiro compounds:

  • Antiviral Activity Assessment:
    • A study on spiro-annulated oxepanes and azepenes indicated promising antiviral activity, suggesting potential therapeutic applications in viral infections .
  • Antidepressant Properties:
    • Research into spiro[isobenzofuran] derivatives revealed significant antitetrabenazine activity linked to structural modifications around the piperidine ring .
  • Structure-Activity Relationships (SAR):
    • Investigations into SAR for azepine derivatives have shown that modifications can lead to enhanced biological activity, including improved selectivity for specific kinase targets .

Comparative Analysis

To better understand the biological activity of 3'H-Spiro[azepane-4,1'-isobenzofuran], it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]StructureAntidepressant properties; kinase inhibition
Spiro[cyclohexane-1,1'-isobenzofuran]StructureModerate activity; lacks azepane ring
5'-Chloro-3'H-spiro[azepane-4,1'-isobenzofuran]StructureSimilar properties; chlorine substitution

Q & A

Q. What synthetic strategies are commonly employed for 3'H-Spiro[azepane-4,1'-isobenzofuran], and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation between azepane and isobenzofuran derivatives under inert atmospheres. Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts may enhance regioselectivity and yield. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard .
    Methodological tip: Use inline FTIR or HPLC to monitor reaction progress and optimize stoichiometry.

Q. What spectroscopic techniques are critical for characterizing this spiro compound?

  • NMR : ¹H/¹³C NMR (600 MHz) resolves spiro-junction protons (δ 4.1–4.5 ppm) and azepane ring conformation. 2D experiments (COSY, HMBC) confirm connectivity .
  • MS : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction validates the spirocyclic geometry and torsional angles .

Q. What are the compound’s key physicochemical properties relevant to biological studies?

  • LogP : ~2.1 (moderate lipophilicity, suitable for cell permeability).
  • Fluorescence : Excitation/emission maxima at 490/520 nm enable imaging applications .
  • Stability : Degrades in aqueous media (t₁/₂ = 8 hr at pH 7.4), necessitating stabilization with cyclodextrins or liposomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., antiviral vs. antibacterial efficacy)?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Dose-response validation : Test purity-verified batches (>98% by HPLC) across multiple cell lines.
  • Mechanistic studies : Use siRNA knockdown or fluorescent probes to confirm target engagement (e.g., viral polymerase inhibition vs. bacterial membrane disruption) .
  • Meta-analysis : Compare structural analogs (e.g., spiro-xanthene derivatives) to identify pharmacophore determinants .

Q. What experimental designs mitigate chemical instability during in vitro/in vivo studies?

  • Protective formulations : Encapsulate in PEGylated nanoparticles to shield from hydrolytic degradation .
  • Real-time monitoring : Use LC-MS/MS to quantify degradation products in plasma or buffer .
  • Temperature control : Store stock solutions at –80°C in anhydrous DMSO to prevent dimerization .

Q. How does the spirocyclic structure influence binding to biological targets compared to non-spiro analogs?

The spiro architecture imposes conformational rigidity, enhancing selectivity for sterically constrained targets (e.g., enzyme active sites). Computational docking (AutoDock Vina) reveals:

  • Van der Waals interactions : The azepane ring occupies hydrophobic pockets.
  • Hydrogen bonding : Isobenzofuran oxygen atoms stabilize interactions with catalytic residues (e.g., in kinases or proteases) .
    Validation: Synthesize open-chain analogs and compare IC₅₀ values in enzyme assays .

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